molecular formula C22H26N2O3S B3002916 1-(3,4-Dimethylphenyl)-4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034428-91-4

1-(3,4-Dimethylphenyl)-4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B3002916
CAS No.: 2034428-91-4
M. Wt: 398.52
InChI Key: YGYJPZFXDQOYDZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3,4-dimethylphenyl group at position 1 and a 4-(thiophen-3-yloxy)piperidine-1-carbonyl moiety at position 4 of the pyrrolidin-2-one core. Its design incorporates heterocyclic and aromatic substituents, which are common in bioactive molecules targeting enzyme binding pockets .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-thiophen-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-15-3-4-18(11-16(15)2)24-13-17(12-21(24)25)22(26)23-8-5-19(6-9-23)27-20-7-10-28-14-20/h3-4,7,10-11,14,17,19H,5-6,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYJPZFXDQOYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H26N4O3C_{22}H_{26}N_{4}O_{3} and a molecular weight of 394.5 g/mol. Its structure incorporates a pyrrolidinone core linked to a thiophene moiety via a piperidine ring, which is crucial for its biological activity.

Research indicates that this compound exhibits significant activity against various viral strains, notably through its interaction with cellular entry mechanisms. The presence of the piperidine moiety is essential for maintaining its efficacy against viral targets, including Ebola virus pseudotypes. Studies have shown that modifications to the piperidine structure can lead to a loss of antiviral activity, highlighting its critical role in the compound's mechanism .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antiviral Activity : It has been demonstrated to inhibit viral entry by disrupting the interaction between viral glycoproteins and host cell receptors. Specifically, it was shown to have an effective concentration (EC50) range between 3.53–9.70 μM against Ebola virus pseudotypes .
  • Cytotoxicity : In vitro studies suggest that the compound exhibits low cytotoxicity, making it a promising candidate for further development as an antiviral agent .
  • Pharmacological Potential : The compound's structural components suggest potential applications in treating diseases characterized by altered serotonin metabolism due to its piperidine derivatives .

Case Studies and Research Findings

A series of studies have evaluated the efficacy and safety profile of this compound:

  • Antiviral Efficacy : A study published in the Journal of Medicinal Chemistry explored various thiophene derivatives, including this compound, demonstrating that modifications can enhance or reduce antiviral potency. The study highlighted that maintaining the piperidine structure is vital for antiviral activity .
  • Mechanistic Insights : Research conducted on the mechanism of action revealed that this compound acts at the level of viral entry by inhibiting key interactions necessary for viral fusion and entry into host cells .
  • Comparative Analysis : A comparative study with other compounds showed that while many derivatives exhibited varying degrees of antiviral activity, this specific compound maintained consistent efficacy across different tests, underscoring its potential as a lead candidate for drug development .

Data Tables

Activity Type EC50 (μM) Remarks
Antiviral Activity3.53 – 9.70Effective against Ebola virus pseudotypes
Cytotoxicity>50Low cytotoxicity observed in vitro
Interaction with NPC1ModerateDisruption of viral entry mechanisms

Scientific Research Applications

The compound 1-(3,4-Dimethylphenyl)-4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, highlighting its pharmacological properties, potential therapeutic uses, and relevant case studies.

Dopamine Receptor Modulation

Research indicates that compounds similar to this one may act as dopamine receptor modulators. Dopamine receptors are crucial in treating neurological disorders such as Parkinson's disease and schizophrenia. Modulating these receptors can lead to improved therapeutic outcomes in these conditions.

Antidepressant Activity

Preliminary studies suggest that this compound could exhibit antidepressant-like effects by interacting with serotonin and norepinephrine systems. Its structural similarity to known antidepressants positions it as a candidate for further investigation in mood disorder therapies.

Anti-inflammatory Properties

Compounds containing thiophene rings have been documented to possess anti-inflammatory properties. The incorporation of the thiophen-3-yloxy group in this compound may contribute to its potential use in treating inflammatory diseases.

Anticancer Activity

Emerging data suggest that derivatives of pyrrolidinones may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Investigating this compound's effects on various cancer cell lines could reveal significant therapeutic potentials.

Study 1: Dopamine Receptor Interaction

A study conducted on a series of piperidine derivatives demonstrated that modifications similar to those found in our compound enhanced binding affinity for dopamine receptors, suggesting potential applications in neuropharmacology .

Study 2: Antidepressant Efficacy

In a randomized controlled trial, a related compound showed significant improvement in depressive symptoms compared to placebo, indicating that structural features similar to those in our compound could be beneficial for mood disorders .

Study 3: Anti-inflammatory Mechanisms

Research evaluating the anti-inflammatory effects of thiophene derivatives found that they inhibited key inflammatory pathways, supporting the hypothesis that our compound may also possess similar properties .

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one

  • Substituents : Replaces the thiophen-3-yloxy group with a 5-methyl-1,3,4-thiadiazol-2-yl moiety.
  • Molecular Weight: Not explicitly stated, but thiadiazole groups typically increase molecular weight compared to thiophen-oxy due to additional nitrogen and sulfur atoms .
  • Significance: Thiadiazoles are known for enhanced metabolic stability and binding affinity in enzyme inhibitors, suggesting this analog may exhibit improved pharmacokinetics .

1-(3-Bromophenyl)-4-[3-(fluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one

  • Substituents : Features a 3-bromophenyl group and a 3-(fluoromethyl)piperidine moiety.
  • Molecular Weight : 383.3 g/mol .

4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

  • Substituents : Contains a chloromethyl group and a 3-(trifluoromethyl)phenyl group.
  • Molecular Weight: 283.67 g/mol (C₁₂H₁₁ClF₃NO) .
  • Chloromethyl groups may introduce reactivity for further derivatization .

Functional Analogues with AChE Inhibitory Activity

3-(4-(Benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a)

  • Docking Score : -18.59 (vs. donepezil: -17.257) .
  • Substituents: 3,4-dimethoxybenzyl and benzyl(methyl)amino-piperidine groups.
  • Significance : The dimethoxybenzyl group mimics donepezil’s benzylpiperidine motif, contributing to high AChE affinity. The target compound’s 3,4-dimethylphenyl group may offer similar hydrophobic interactions .

1-(3,4-Dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d)

  • Docking Score : -18.057 .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3,4-Dimethylphenyl)-4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, and which reaction conditions are critical for optimization?

  • Methodological Answer : The synthesis involves coupling the pyrrolidin-2-one core with the 4-(thiophen-3-yloxy)piperidine moiety. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCl/HOBt in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
  • Solvent optimization : DCM or THF improves solubility and reaction efficiency.
  • Temperature control : Reactions are typically conducted at 0°C to room temperature to minimize side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization enhances purity .

Q. What safety protocols should be followed during handling and storage of this compound?

  • Methodological Answer :

  • Storage : Store at -20°C under argon or nitrogen to prevent hydrolysis/oxidation.
  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact; wash immediately with water if exposed.
  • Waste disposal : Follow institutional guidelines for halogenated solvents and piperidine derivatives. Refer to analogous safety protocols for structurally related compounds .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for backbone confirmation; 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine-pyrrolidinone region.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight.
  • FT-IR : Carbonyl stretches (~1700 cm⁻¹) validate the pyrrolidin-2-one and amide groups .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies when determining the compound’s structure using software like SHELX?

  • Methodological Answer :

  • Data refinement : Use SHELXL with high-resolution (<1.0 Å) X-ray data. Adjust thermal parameters for disordered atoms.
  • Twinning analysis : SHELXD identifies twinning operators; detwinning algorithms improve electron density maps.
  • Cross-validation : Compare refined structures with DFT-optimized geometries or NMR-derived torsion angles .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the thiophen-3-yloxy or dimethylphenyl groups?

  • Methodological Answer :

  • Synthetic diversification : Introduce substituents (e.g., halogens, electron-withdrawing groups) to the thiophene or phenyl rings.
  • Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition) to correlate substituent effects with activity.
  • Computational modeling : Docking studies (AutoDock, Schrödinger) predict binding modes and guide rational design. Reference SAR frameworks for piperidine-based pharmaceuticals .

Q. How can stereochemical purity and absolute configuration be confirmed post-synthesis?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration via anomalous scattering (e.g., Cu-Kα radiation).
  • Chiral HPLC : Use a Chiralpak column (hexane/isopropanol) to separate enantiomers.
  • NOESY NMR : Detect spatial proximity between protons to validate stereochemistry .

Q. What experimental approaches address contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Assay standardization : Replicate studies under controlled conditions (pH, temperature, solvent/DMSO concentration).
  • Off-target profiling : Use broad-panel screening (e.g., kinase/GPCR panels) to identify confounding interactions.
  • Data normalization : Apply IC50/EC50 corrections for batch-to-batch variability in compound purity .

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